molecular formula C9H10N2O2 B8522927 2-Amino-5,6-dimethoxybenzonitrile

2-Amino-5,6-dimethoxybenzonitrile

Cat. No. B8522927
M. Wt: 178.19 g/mol
InChI Key: ANRJWOZNBIVNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dimethoxybenzonitrile is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5,6-dimethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5,6-dimethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5,6-dimethoxybenzonitrile

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-2,3-dimethoxybenzonitrile

InChI

InChI=1S/C9H10N2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,11H2,1-2H3

InChI Key

ANRJWOZNBIVNID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (8.70 g, 156 mmol) was added to a suspension of (9.30 g, 44.5 mmol) of 2-nitro-5,6-dimethoxybenzonitrile in an acetic acid (30 ml) and 2-propanol (30 ml) mixture. The mildly exothermic reaction which resulted was allowed to reach 100° and a gentle reflux was maintained for 1 hour with application of heat. Charcoal (10 g) was added, the reaction mixture filtered, and the solid residue obtained was washed with hot 2-propanol (100 ml). The combined filtrates were evaporated to an oily residue which was redissolved in CHCl3 and washed with 5% aqueous NaHCO3 and saturated aqueous NaCl solution. The CHCl3 phase was dried with Na2SO4 and evaporated in vacuo to yield 7.0 g (88.4%) of the target compound as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.7 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
88.4%

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